molecular formula C12H17BrClN3OSi B2559462 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 2348512-74-1

3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2559462
CAS No.: 2348512-74-1
M. Wt: 362.73
InChI Key: FJBGISRTLWVHIB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 2348512-74-1) is a heterocyclic compound with the molecular formula C₁₂H₁₇BrClN₃OSi and a molecular weight of 362.73 g/mol . The structure features a pyrazolo[4,3-c]pyridine core substituted with bromine at position 3, chlorine at position 6, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the nitrogen (position 1). The SEM group enhances stability during synthetic processes, particularly in preventing unwanted side reactions at the NH site .

Key properties include:

  • Storage: Sealed in dry conditions at 2–8°C to prevent degradation .
  • Hazards: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the SEM group is later cleaved under controlled conditions (e.g., using tetrabutylammonium fluoride) to yield reactive NH sites for further functionalization .

Properties

IUPAC Name

2-[(3-bromo-6-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-10-6-11(14)15-7-9(10)12(13)16-17/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBGISRTLWVHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC(=NC=C2C(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as halogenated pyrazoles and aminopyridines

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine or chlorine atoms to their respective oxo derivatives.

  • Reduction: Reduction of the halogen atoms to hydrogen atoms.

  • Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of bromine or chlorine oxo derivatives.

  • Reduction: Formation of hydrogenated derivatives.

  • Substitution: Formation of various substituted pyrazolo[4,3-c]pyridines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Pyrazole derivatives, including this compound, have been investigated for their efficacy against various viral infections:

  • Mechanism of Action : The compound demonstrates significant antiviral activity by inhibiting viral replication mechanisms. For example, derivatives similar to 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine have shown effectiveness against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by targeting specific viral enzymes and processes involved in replication .

Case Study: Efficacy Against HIV

In a study published by Zhang et al., a series of pyrazole derivatives were tested for their ability to inhibit HIV reverse transcriptase. The compound exhibited promising results with an IC₅₀ value indicating effective inhibition of viral replication .

Therapeutic Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further exploration in therapeutic applications:

  • Cancer Research : Pyrazole derivatives are being studied for their potential antitumor properties. The ability to modify the structure allows for the development of compounds that can selectively target cancer cells while minimizing effects on normal cells .

Case Study: Selective Inhibition

Research has shown that compounds with similar structural motifs can selectively inhibit kinases involved in cancer progression. The presence of bromine and chlorine atoms enhances binding affinity to specific targets, making it a subject of interest in targeted cancer therapies .

Structural Significance

The structural components of this compound contribute significantly to its biological activity:

  • Trimethylsilyl Group : This group enhances solubility and stability, facilitating better interaction with biological membranes .
  • Bromine and Chlorine Substituents : These halogens play a crucial role in modulating the electronic properties of the molecule, influencing its reactivity and interaction with biological targets .

Summary Table of Applications

Application AreaDetails
Antiviral ActivityEffective against HSV-1 and HIV; inhibits viral replication mechanisms
Cancer ResearchPotential antitumor properties; selective kinase inhibition
Structural InsightsTrimethylsilyl group enhances solubility; halogen substituents modulate reactivity

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between the target compound and analogous pyrazolo-pyridine derivatives:

Compound Molecular Formula Molecular Weight Substituents Protecting Group Key Properties
3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine C₁₂H₁₇BrClN₃OSi 362.73 3-Br, 6-Cl SEM Acid-labile SEM group; used in drug synthesis intermediates
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine C₁₁H₁₂BrClN₃O 326.69 3-Br, 6-Cl THP THP group (removed under acidic conditions); lower steric bulk than SEM
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine C₆H₃BrClN₃ 241.47 3-Br, 4-Cl None Unprotected NH; reactive but prone to oxidation; purity 97%
3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine C₇H₆BrN₃ 212.05 3-Br, 6-Me None Methyl improves lipophilicity; no SEM/THP limits synthetic flexibility
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C₆H₄BrClN₄S 290.55 3-Br, 4-Cl, 6-SMe (different core) None Pyrazolo[3,4-d]pyrimidine core; methylthio enables redox chemistry

Key Observations :

Protecting Group Utility :

  • The SEM group in the target compound offers superior stability under basic/neutral conditions compared to THP, which is acid-sensitive . SEM is preferred in multi-step syntheses requiring orthogonal protection .
  • Unprotected analogs (e.g., 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine) exhibit higher reactivity but require stringent handling to avoid decomposition .

Substituent Effects: Chlorine vs.

Core Structure Variations :

  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, modifying π-stacking and solubility profiles .

Synthetic Applications :

  • SEM-protected compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), where the SEM group prevents unwanted coordination .
  • THP-protected analogs are less bulky but require acidic deprotection, limiting compatibility with acid-sensitive functionalities .

Hazard Profiles :

  • The target compound’s hazards (H302, H315, H319, H335) are typical for halogenated heterocycles, whereas methylthio-containing derivatives may pose distinct risks due to sulfur’s redox activity .

Research Findings and Data

Spectral and Analytical Data :

  • Target Compound: Limited spectral data in evidence, but SEM’s characteristic IR peaks (e.g., Si-O-C stretching ~1020 cm⁻¹) are expected .
  • Analog () : Ethyl carboxylate derivative shows IR peaks at 1710 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O), highlighting functional versatility .
  • Analog () : ¹³C NMR signals at δ 26.2 (CH₂) and 171.3 ppm (O-C=N) confirm structural motifs in related SEM-protected systems .

Biological Activity

3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 2348512-74-1) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, which are crucial for medicinal chemistry and drug development.

  • Molecular Formula : C₁₂H₁₇BrClN₃OSi
  • Molecular Weight : 362.73 g/mol
  • CAS Number : 2348512-74-1
  • Purity : Typically ≥95% in commercial preparations

Biological Activity Overview

The biological activity of pyrazolo[4,3-c]pyridines is well-documented, with various derivatives exhibiting a range of pharmacological effects. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Pyrazolo compounds have been reported to possess significant antimicrobial properties. For example, derivatives of pyrazolo[4,3-c]pyridine have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties. A study indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's structural modifications can enhance its efficacy as an anti-inflammatory agent.
  • Anticancer Potential : Research has highlighted the ability of pyrazolo[4,3-c]pyridines to inhibit cancer cell proliferation. Some derivatives have been linked to apoptosis induction in cancer cells, making them candidates for further development as anticancer drugs .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Properties

In a comparative study of various pyrazole derivatives, this compound showed potent activity against gram-positive and gram-negative bacteria. The presence of the trimethylsilyl group was found to enhance membrane permeability, contributing to its antimicrobial efficacy .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of pyrazolo[4,3-c]pyridines revealed that the compound significantly reduced edema in animal models when administered at specific dosages. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis .

Q & A

Q. What are the key considerations for synthesizing bromo-chloro pyrazolo[4,3-c]pyridine derivatives, particularly regarding protecting group strategies?

The trimethylsilylethoxymethyl (SEM) group is critical for protecting the NH moiety in heterocycles, especially under basic conditions. For example, in analogous pyrazolo-pyridine syntheses, tert-butyloxycarbonyl (Boc) protection was used but requires acid-labile intermediates. SEM offers stability during coupling reactions (e.g., Pd-catalyzed cross-coupling) and is cleaved under mild acidic conditions. Optimize protection by evaluating reaction steps: Boc for orthogonal deprotection, SEM for acid-sensitive substrates .

Q. What spectroscopic techniques are essential for characterizing bromo-chloro pyrazolo[4,3-c]pyridine derivatives?

Use 1H/13C NMR to confirm substitution patterns (e.g., bromo and chloro positions) and SEM group integration. LC-MS or HRMS verifies molecular ion peaks and purity. In , NMR confirmed Boc-protected intermediates, while LC-MS tracked reaction progress. Heteronuclear 2D NMR (e.g., HMBC) resolves regiochemistry in complex cases .

Q. What storage conditions are recommended for SEM-protected pyrazolo[4,3-c]pyridine derivatives?

Store in airtight containers under inert gas (N2/Ar) at –20°C in a dry, ventilated environment. Avoid light and moisture to prevent SEM group hydrolysis. highlights risks of degradation under humid conditions, necessitating desiccants and moisture-free handling .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions involving brominated pyrazolo[4,3-c]pyridines be optimized?

Key variables include:

  • Ligand selection : XPhos (used in ) enhances reactivity for aryl aminations, while SPhos may improve Buchwald-Hartwig couplings.
  • Base : Cs2CO3 or K3PO4 for deprotonation; adjust for solubility (e.g., DMF vs. toluene).
  • Temperature/time : achieved 70% yield at 100°C for 12 hours. Lower temps (80–90°C) may reduce side reactions. Screen catalyst/ligand ratios (e.g., Pd2(dba)3:XPhos = 1:2) and monitor via TLC/LC-MS .

Q. How do substituents (Br, Cl, SEM) influence reactivity in pyrazolo[4,3-c]pyridine functionalization?

  • Electron-withdrawing groups (Br/Cl) : Activate the ring for metalation or nucleophilic substitution but may sterically hinder coupling at adjacent positions.
  • SEM group : Introduces steric bulk, potentially slowing transmetallation in Suzuki couplings. shows trifluoromethyl groups directing Sonogashira couplings to specific sites. Computational modeling (DFT) can predict regioselectivity, while substituent electronic parameters (Hammett σ) guide rational design .

Q. How to resolve contradictions in reported yields for pyrazolo[4,3-c]pyridine syntheses?

  • Reagent purity : Anhydrous solvents and rigorously dried substrates (e.g., 3-fluoropyridine in ) minimize side reactions.
  • Work-up protocols : Acidic washes (HCl) in improved purity but reduced yield. Reproduce steps with controlled quenching (e.g., slow addition to ice water).
  • Catalyst decay : Pd leaching can occur; test catalyst recycling or additives (e.g., molecular sieves) to stabilize active species .

Q. What strategies address low regioselectivity in pyrazolo[4,3-c]pyridine halogenation?

  • Directed ortho-metalation : Use directing groups (e.g., SEM) to bias bromination/chlorination.
  • Lewis acid mediation : AlCl3 or FeCl3 can enhance electrophilic substitution at specific positions. ’s bromo-pyrrolo-pyridines suggest halogen migration under certain conditions; monitor via in-situ NMR .

Methodological Notes

  • Synthesis Optimization : Always include control experiments (e.g., ligand-free reactions) to isolate catalyst effects.
  • Data Contradictions : Cross-validate yields with multiple characterization methods (e.g., NMR yield vs. isolated mass).
  • Safety Protocols : Follow ’s guidelines for handling toxic intermediates (e.g., SEM cleavage with TFA in ventilated hoods) .

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